molecular formula C16H13NO5 B4984148 4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate

4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate

Cat. No. B4984148
M. Wt: 299.28 g/mol
InChI Key: GZDBXDZKEVWWRH-UHFFFAOYSA-N
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Description

4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential to modulate biological processes.

Scientific Research Applications

Structural Analysis

4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl acetate has been studied for its structural characteristics. Trujillo-Ferrara et al. (2004) analyzed the compound, noting the perpendicular orientation of the acetoxy group to the phenyl ring and the formation of interlinked centrosymmetric tetramers through soft C-H.X interactions (Trujillo-Ferrara et al., 2004).

Synthesis and Reactivity

The synthesis and reactivity of derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl compounds have been explored extensively. For example, Alleman and Vogel (1993) investigated the thioamination of related compounds under acidic conditions (Alleman & Vogel, 1993). Additionally, Tarabara and colleagues (2014) studied the chemical reactivity of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid, demonstrating its conversion into various derivatives (Tatyana S. Оkovytaya & Tarabara, 2014).

Spectroscopic Analysis

Renjith et al. (2014) performed a detailed spectroscopic (FT-IR, FT-Raman) analysis of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, a derivative of the compound . This study included an analysis of molecular structure, vibrational frequencies, and hyperpolarizability, contributing to understanding the charge transfer and stability of these molecules (Renjith et al., 2014).

Applications in Organic Chemistry

The compound and its derivatives have been utilized in various organic synthesis processes. For instance, George and Isaacs (1985) explored its role in the retro-Diels–Alder reactions in the pyrrole series, contributing to the understanding of thermal decomposition rates and activation parameters (George & Isaacs, 1985).

properties

IUPAC Name

[4-(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-8(18)21-10-4-2-9(3-5-10)17-15(19)13-11-6-7-12(22-11)14(13)16(17)20/h2-7,11-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDBXDZKEVWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate
Reactant of Route 3
Reactant of Route 3
4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate
Reactant of Route 4
Reactant of Route 4
4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate
Reactant of Route 5
Reactant of Route 5
4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate
Reactant of Route 6
4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate

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